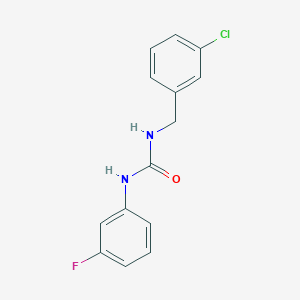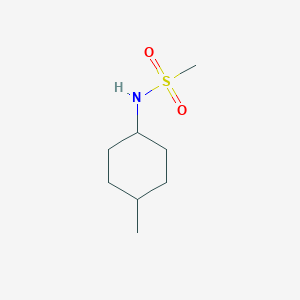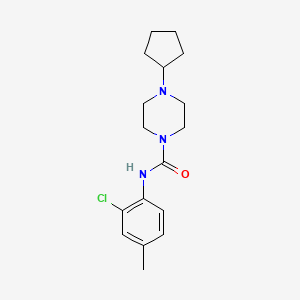![molecular formula C13H19ClF3N3O B10968104 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-methylbutan-2-yl)propanamide](/img/structure/B10968104.png)
2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-methylbutan-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(TERT-PENTYL)PROPANAMIDE is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a pyrazole ring, and a chlorinated methyl group.
Preparation Methods
One common method involves the reaction of 4-chloro-5-methyl-3-(trifluoromethyl)pyrazole with tert-pentylamine under specific conditions to form the desired product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the trifluoromethyl group can influence the oxidation reactions, often requiring specific oxidizing agents.
Reduction: Reduction reactions may target the pyrazole ring or the chlorinated methyl group, using reagents like lithium aluminum hydride.
Substitution: The chlorinated methyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atom.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(TERT-PENTYL)PROPANAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(TERT-PENTYL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological effects .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives with trifluoromethyl groups, such as:
- 2-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(TERT-BUTYL)PROPANAMIDE
- 4-CHLORO-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID
Compared to these compounds, 2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(TERT-PENTYL)PROPANAMIDE is unique due to its specific substitution pattern and the presence of the tert-pentyl group, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C13H19ClF3N3O |
|---|---|
Molecular Weight |
325.76 g/mol |
IUPAC Name |
2-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(2-methylbutan-2-yl)propanamide |
InChI |
InChI=1S/C13H19ClF3N3O/c1-6-12(4,5)18-11(21)8(3)20-7(2)9(14)10(19-20)13(15,16)17/h8H,6H2,1-5H3,(H,18,21) |
InChI Key |
RQLRUUUHHKWKFV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NC(=O)C(C)N1C(=C(C(=N1)C(F)(F)F)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(Z)-({4-[(4-chlorobenzyl)oxy]phenyl}amino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-4-methylbenzenesulfonamide](/img/structure/B10968027.png)


![1-[(2,4,5-trimethylphenyl)sulfonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B10968049.png)

![N-(7-tert-butyl-2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10968067.png)
![Methyl 3-{[(2-methoxyphenyl)carbamoyl]amino}thiophene-2-carboxylate](/img/structure/B10968068.png)

![N-cycloheptyl-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10968086.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide](/img/structure/B10968094.png)
![1-[(2,5-difluorophenyl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B10968100.png)
![2-[(2,4-difluorophenoxy)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B10968101.png)
![4-{[3-(4-bromo-1H-pyrazol-1-yl)propanoyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B10968110.png)

